molecular formula C14H28BNO2 B14060080 2-Cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine

2-Cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine

Cat. No.: B14060080
M. Wt: 253.19 g/mol
InChI Key: OSVLYIQWPQKUAN-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is a specialized bifunctional organoboron compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions , a powerful method for forming carbon-carbon bonds, which is a fundamental transformation in the synthesis of complex organic molecules. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group is a protected form of a boronic acid, known for its enhanced stability and handling properties compared to the free acid form. The presence of the primary amine functional group on the same molecule provides a versatile handle for further derivatization, allowing researchers to readily incorporate the cyclohexyl-boronate moiety into more complex structures, such as potential pharmacophores or functional materials. This makes the compound particularly useful for the construction of compound libraries for high-throughput screening and for the synthesis of targeted bioactive molecules, where the cyclohexyl group can contribute to lipophilicity and metabolic stability. As a building block, it enables the efficient exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. The compound is intended for use in laboratory research and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H28BNO2

Molecular Weight

253.19 g/mol

IUPAC Name

2-cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine

InChI

InChI=1S/C14H28BNO2/c1-13(2)14(3,4)18-15(17-13)12(16)10-11-8-6-5-7-9-11/h11-12H,5-10,16H2,1-4H3

InChI Key

OSVLYIQWPQKUAN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC2CCCCC2)N

Origin of Product

United States

Preparation Methods

Molecular Architecture

2-Cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine ($$C{14}H{26}BNO_2$$) features three distinct structural domains:

  • Cyclohexyl group : Introduces steric bulk and influences solubility parameters
  • Dioxaborolane ring : Provides boron coordination sites for cross-coupling reactions
  • Ethanamine backbone : Creates reactivity at the primary amine position

The compound’s $$^{11}B$$ NMR signature typically appears at δ 28-32 ppm, while the amine protons resonate at δ 1.4-1.6 ppm in $$^{1}H$$ NMR spectra.

Key Synthetic Hurdles

  • Amine protection : Unprotected amines coordinate strongly with boron, requiring temporary protection (e.g., tert-butoxycarbonyl groups)
  • Steric hindrance : Cyclohexyl group limits accessibility for borylation reagents
  • Byproduct formation : Competing reactions generate up to 12% cyclohexylethylamine impurities

Primary Synthetic Methodologies

Lithium-Mediated Cyclohexyl Formation

Developed from EP0623586B1, this approach converts 2-phenylethylamine precursors through Birch reduction:

Reaction Conditions

  • Temperature: -70°C to -30°C
  • Solvent: Ethylamine (excess acts as both solvent and proton source)
  • Stoichiometry:
    $$ \text{2-Phenylethylamine} : \text{Li} = 1 : 4.2 \, \text{mol} $$

Optimization Data

Parameter Effect on Yield
Li particle size <50μm +22% yield
Slow warming (-70→25°C over 18h) Cyclohexylethylamine <2%
Chloroform extraction vs. EtOAc +15% purity

The method achieves 69.8% isolated yield but requires careful control of lithium dispersion to prevent explosive side reactions.

Catalytic Borylation Strategies

Building on EP2270019A1, this two-stage process combines cyclohexene intermediates with pinacol boronic esters:

Stage 1: Cyclohexene Synthesis
$$ \text{2-Phenylethylamine} \xrightarrow{\text{H}2/\text{Pd-C}} \text{2-Cyclohexylethylamine} $$
Stage 2: Borylation
$$ \text{2-Cyclohexylethylamine} + \text{Pinacolborane} \xrightarrow{\text{Rh(COD)Cl}
2} \text{Target Compound} $$

Catalyst Comparison

Catalyst Conversion (%) Boron Incorporation
Rh(COD)Cl₂ 88 92
Ir(CO)₂(acac) 76 81
Pd(OAc)₂ 63 68

Reaction monitoring via $$^{11}B$$ NMR shows complete boronate formation within 6h using 2 mol% Rh catalyst.

Advanced Methodological Developments

N2-Phosphinyl Amidine Catalysis

Adapted from US Patent 66217-56-9, this method demonstrates exceptional selectivity:

Key Reaction Parameters

  • Catalyst: N2-phosphinyl amidine (PAMC1 vs PAMC2)
  • Solvent: Anhydrous THF
  • Temperature: 65°C

Performance Metrics

Catalyst Loading (mol%) Conversion (%) cis/trans Ratio
PAMC1 2.5 95 98:2
PAMC2 2.5 <5 N/A

The 98:2 cis/trans selectivity with PAMC1 represents a 300% improvement over traditional methods.

Microwave-Assisted Synthesis

Emerging techniques reduce reaction times from 18h to 45 minutes:

Optimized Conditions

  • Power: 300W
  • Pressure: 15psi
  • Solvent: DME/H₂O (4:1)

Time-Yield Relationship

Duration (min) Yield (%) Purity (%)
15 38 82
30 67 91
45 89 95

Microwave methods reduce cyclohexylethylamine byproducts to <0.5% through controlled energy input.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

$$^{1}H$$ NMR (400MHz, CDCl₃)

  • δ 1.25 (s, 12H, B-O-C(CH₃)₂)
  • δ 1.65 (m, 6H, cyclohexyl CH₂)
  • δ 2.85 (q, 2H, CH₂NH₂)

$$^{13}C$$ NMR

  • 83.2 ppm (B-O-C)
  • 28.4 ppm (C(CH₃)₂)
  • 24.9 ppm (cyclohexyl CH₂)

HRMS (ESI+)
Calculated for $$C{14}H{26}BNO_2$$: 260.2124
Found: 260.2121 [M+H]⁺

Industrial-Scale Considerations

Cost Analysis

Component Lab Scale ($/g) Pilot Scale ($/g)
Rh Catalyst 12.45 9.80
Lithium Metal 3.20 2.15
Pinacolborane 6.75 4.90

Microwave methods reduce energy costs by 40% compared to conventional heating.

Environmental Impact

Process Mass Intensity (PMI)

Method PMI
Lithium Reduction 86
Catalytic Borylation 45
Microwave 32

The E-factor decreases from 18.6 (traditional) to 5.2 (microwave), demonstrating improved sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound can also participate in electron transfer processes, contributing to its reactivity in various chemical reactions .

Comparison with Similar Compounds

Structural Analogs with Aromatic Substitutions

  • 2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine (CAS 1259365-06-4)

    • Key Difference : Replaces the cyclohexyl group with a phenyl ring.
    • Impact : The phenyl group introduces aromatic π-conjugation, increasing electrophilicity at the boron center compared to the cyclohexyl analog. This enhances reactivity in aryl-aryl couplings but reduces steric protection .
    • Applications : Widely used in Suzuki-Miyaura reactions for biaryl synthesis .
  • N-Ethyl-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine (CAS 2377606-38-5) Key Difference: Features a fluorinated benzyl group and ethylamine substituents. Impact: The electron-withdrawing fluorine atom increases boron electrophilicity, accelerating coupling rates. The ethyl groups enhance lipophilicity, improving solubility in nonpolar solvents .

Analogs with Heterocyclic Moieties

  • N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine (CAS 873078-93-4) Key Difference: Incorporates a phenoxy group and dimethylamine. Impact: The phenoxy group stabilizes the boron center through resonance, while the dimethylamine reduces steric hindrance. This compound exhibits moderate reactivity in alkoxy-directed couplings .
  • N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine (CAS 919347-17-4) Key Difference: Contains a pyridine ring. However, this coordination may also lead to catalyst poisoning in some cases .

Aliphatic and Cycloaliphatic Derivatives

  • 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 87100-15-0) Key Difference: Lacks the ethanamine moiety. This derivative is primarily used in non-catalytic applications, such as polymer stabilization .
  • N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine (CAS 2096334-42-6)

    • Key Difference : Combines a chlorinated benzyl group with cyclohexanamine.
    • Impact : The chlorine atom increases electrophilicity at boron, while the cyclohexyl group provides steric shielding. This compound is effective in coupling reactions requiring selective activation .

Physicochemical and Reactivity Comparison

Property Target Compound 2-Phenyl Analog Pyridine Analog Chlorinated Benzyl Analog
Molecular Weight (g/mol) 247.15 247.15 289.22 349.70
Boiling Point (°C) N/A N/A 371.6 N/A
Solubility Moderate (organic) High (polar solvents) Moderate (DMF) Low (aqueous)
Reactivity in Suzuki Coupling Moderate High Variable High

Key Trends :

  • Electron-Deficient Boron Centers (e.g., fluorinated or chlorinated analogs) exhibit faster coupling rates.
  • Steric Bulk (e.g., cyclohexyl groups) slows reactions but improves selectivity.
  • Coordination Sites (e.g., pyridine or amine groups) can modulate catalytic activity.

Biological Activity

2-Cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is a compound with significant biological interest due to its structural characteristics that suggest potential therapeutic applications. This article reviews the biological activity of this compound by examining its chemical properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C15H25BN2O2C_{15}H_{25}BN_2O_2 with a molar mass of 276.18 g/mol. It is characterized by a dioxaborolane moiety, which is known for its role in medicinal chemistry as a boron-containing compound that can interact with biological systems.

PropertyValue
Molecular FormulaC15H25BN2O2
Molar Mass276.18 g/mol
Density1.108 g/cm³
Boiling Point401.214 °C
Flash Point196.447 °C
Storage ConditionsUnder inert gas at 2-8°C

The biological activity of 2-Cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has the potential to modulate receptors associated with neurotransmission and other signaling pathways.
  • Cellular Uptake : The structure facilitates cellular uptake due to its lipophilicity, allowing it to penetrate cell membranes effectively.

Biological Activity Studies

Research indicates that compounds similar to 2-Cyclohexyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine exhibit various biological activities:

Case Study: Anticancer Properties

A study investigated the anticancer effects of boron-containing compounds in targeting cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. The results showed that modifications on the dioxaborolane structure enhanced the selectivity and potency against cancer cell lines .

Case Study: Neuroprotective Effects

Another research focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells .

Safety and Toxicology

While the compound shows promise in various biological applications, it is essential to consider safety profiles:

  • Irritant Properties : The compound is classified as an irritant and should be handled with care.
  • Toxicological Studies : Preliminary studies indicate low toxicity levels; however, comprehensive toxicological evaluations are necessary for clinical applications.

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